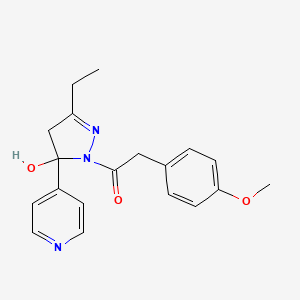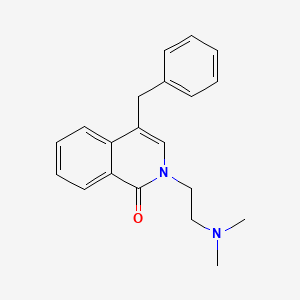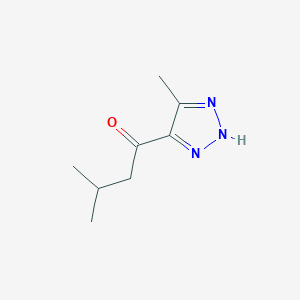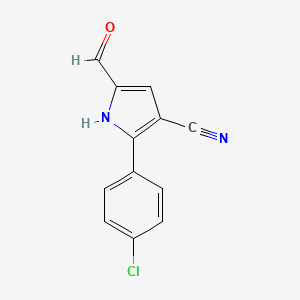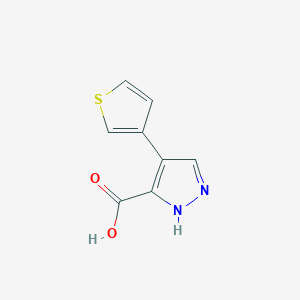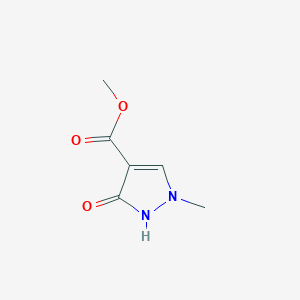
Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in various sectors of the chemical industry, including medicine and agriculture
Méthodes De Préparation
The synthesis of Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate typically involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane . This two-step process is known for its regioselectivity and efficiency. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition-metal catalysts and photoredox agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the condensation of 1,3-diketones with arylhydrazines can lead to the formation of substituted pyrazoles .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives, including Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate, have been studied for their potential as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . In the industry, these compounds are used in the development of new materials and agrochemicals .
Mécanisme D'action
The mechanism of action of Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to engage in various biochemical interactions, influencing its reactivity and biological activity . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate can be compared to other pyrazole derivatives, such as 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate and 3-hydroxy-1-methyl-1H-pyrazole . These compounds share similar structural features but differ in their substituents and reactivity.
Propriétés
Formule moléculaire |
C6H8N2O3 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
methyl 2-methyl-5-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-8-3-4(5(9)7-8)6(10)11-2/h3H,1-2H3,(H,7,9) |
Clé InChI |
HGKPJFRLFTZFGM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



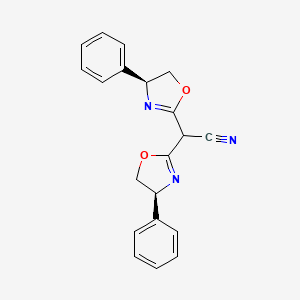
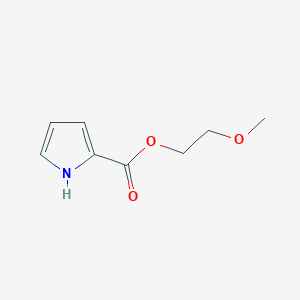
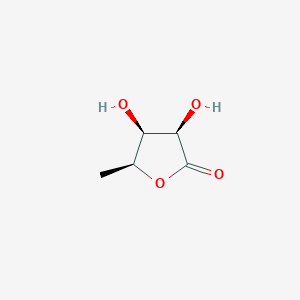
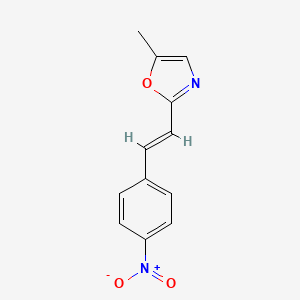
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
